molecular formula C26H32N2O4 B1242388 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid CAS No. 351490-27-2

3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid

Cat. No.: B1242388
CAS No.: 351490-27-2
M. Wt: 436.5 g/mol
InChI Key: NJBFJCJKWWIKRD-HSZRJFAPSA-N
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Description

Scientific Research Applications

SB-423562 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

SB-423562, also known as 3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid, is a potent and selective allosteric modulator . The primary target of SB-423562 is the calcium-sensing receptor (CaSR) . The CaSR plays a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

SB-423562 acts as an antagonist to the CaSR . It binds to the extracellular domain of the calcium channel and blocks the channel’s ability to open in response to changes in intracellular calcium concentrations . This action inhibits the normal function of the CaSR, altering the calcium balance within the body .

Biochemical Pathways

The antagonistic action of SB-423562 on the CaSR affects the calcium homeostasis within the body . This can have downstream effects on various biochemical pathways that rely on calcium as a signaling molecule.

Pharmacokinetics

It’s worth noting that the compound’s solubility in dmso is 5 mg/ml , which could potentially impact its bioavailability.

Result of Action

The antagonistic action of SB-423562 on the CaSR has the potential for osteoporosis research . By inhibiting the function of the CaSR, SB-423562 could potentially alter the balance of calcium in the body, which could have implications for bone health .

Action Environment

It’s important to note that the storage conditions of the compound can impact its stability . For instance, the compound is stable for 3 years at -20°C in powder form, and for 2 years at -80°C or -20°C in solvent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-423562 involves several steps, starting with the preparation of the core structure. The compound is synthesized through a series of reactions, including nucleophilic substitution, reduction, and cyclization. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for SB-423562 are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves the careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

SB-423562 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the core structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SB-423562 is unique in its short-acting nature and its specific binding to the extracellular domain of calcium channels. This specificity makes it a valuable tool for research in calcium ion signaling and bone formation .

Properties

IUPAC Name

3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O4/c1-26(2,14-19-11-20-5-3-4-6-21(20)12-19)28-16-23(29)17-32-24-13-18(8-10-25(30)31)7-9-22(24)15-27/h3-7,9,13,19,23,28-29H,8,10-12,14,16-17H2,1-2H3,(H,30,31)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBFJCJKWWIKRD-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C=CC(=C3)CCC(=O)O)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC1CC2=CC=CC=C2C1)NC[C@H](COC3=C(C=CC(=C3)CCC(=O)O)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351490-27-2
Record name SB-423562
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351490272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-423562
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/615K7YBS59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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